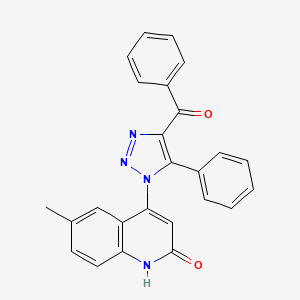
Egfr/brafv600E-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr/brafv600E-IN-2 is a dual inhibitor targeting both the epidermal growth factor receptor (EGFR) and the BRAF V600E mutation. This compound is significant in the field of oncology, particularly for its potential in treating cancers that exhibit mutations in these pathways, such as colorectal cancer and non-small cell lung cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/brafv600E-IN-2 involves the preparation of purine/pteridine-based derivatives. These derivatives are designed to inhibit both EGFR and BRAF V600E. The synthetic route typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization .
Industrial Production Methods
For industrial production, the compound is prepared using a combination of solvents and reagents. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol (PEG300) and Tween 80, and finally mixing with double-distilled water (ddH2O) .
化学反応の分析
Types of Reactions
Egfr/brafv600E-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced or reduced activity depending on the modifications made .
科学的研究の応用
Egfr/brafv600E-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of EGFR and BRAF V600E pathways.
Biology: Employed in cellular studies to understand the effects of dual inhibition on cell proliferation and apoptosis.
Medicine: Investigated for its potential in treating cancers with EGFR and BRAF V600E mutations, such as colorectal cancer and non-small cell lung cancer
作用機序
Egfr/brafv600E-IN-2 exerts its effects by inhibiting the activity of both EGFR and BRAF V600E. The compound binds to the active sites of these proteins, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This dual inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Vemurafenib: A BRAF inhibitor used in combination with EGFR inhibitors for treating BRAF V600E mutant cancers.
Erlotinib: An EGFR inhibitor often used in combination with BRAF inhibitors.
Encorafenib: Another BRAF inhibitor used in combination with cetuximab, an EGFR inhibitor.
Uniqueness
Egfr/brafv600E-IN-2 is unique in its ability to simultaneously inhibit both EGFR and BRAF V600E, making it a potent dual inhibitor. This dual inhibition approach is particularly effective in overcoming resistance mechanisms that often arise with single-target therapies .
特性
分子式 |
C25H18N4O2 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
4-(4-benzoyl-5-phenyltriazol-1-yl)-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H18N4O2/c1-16-12-13-20-19(14-16)21(15-22(30)26-20)29-24(17-8-4-2-5-9-17)23(27-28-29)25(31)18-10-6-3-7-11-18/h2-15H,1H3,(H,26,30) |
InChIキー |
FLNFKMUXXNJTEP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2N3C(=C(N=N3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















